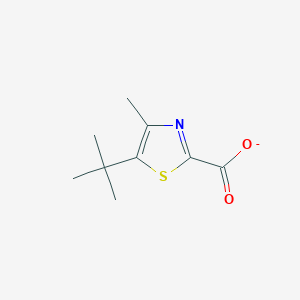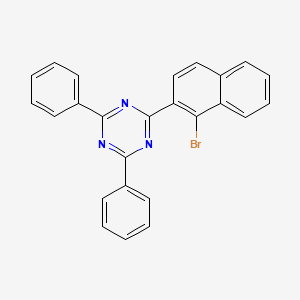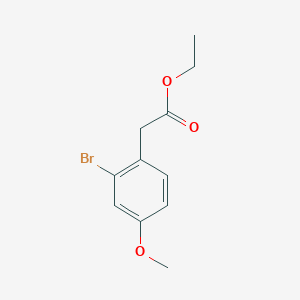
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester typically involves the bromination of 4-methoxybenzeneacetic acid followed by esterification. One common method involves treating 4-methoxybenzeneacetic acid with bromine in the presence of a catalyst to introduce the bromine atom at the alpha position. The resulting a-bromo-4-methoxybenzeneacetic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted benzeneacetic acid derivatives.
Oxidation: Products include 4-methoxybenzeneacetic acid and its derivatives.
Reduction: Products include 4-methoxybenzeneethanol.
Ester Hydrolysis: Products include 4-methoxybenzeneacetic acid and ethanol.
科学的研究の応用
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester involves its interaction with molecular targets through various pathways:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the alpha carbon.
Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.
Ester Hydrolysis: The ester bond is cleaved, resulting in the formation of carboxylic acid and ethanol.
類似化合物との比較
Similar Compounds
Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine atom and has different reactivity and applications.
Benzeneacetic acid, 3-bromo-4-methoxy-, ethyl ester: Similar structure but with the bromine atom at a different position, leading to different chemical properties.
Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar ester structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC名 |
ethyl 2-(2-bromo-4-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(14-2)7-10(8)12/h4-5,7H,3,6H2,1-2H3 |
InChIキー |
DTFIBXGHRCZZBJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


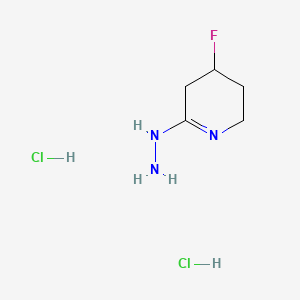
![Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B12331060.png)
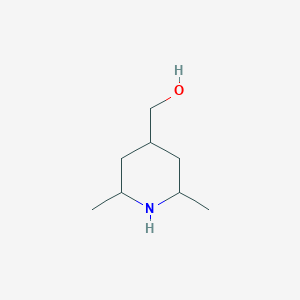
![7-Chloro-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12331078.png)
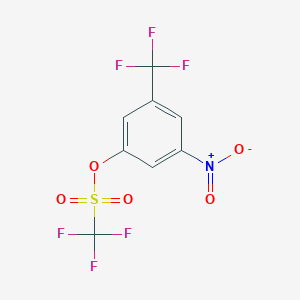
![(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12331084.png)
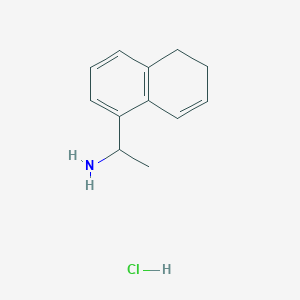

![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
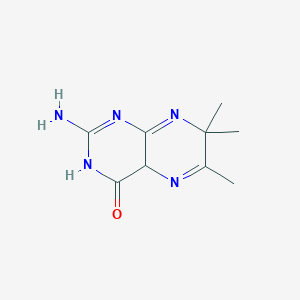
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
